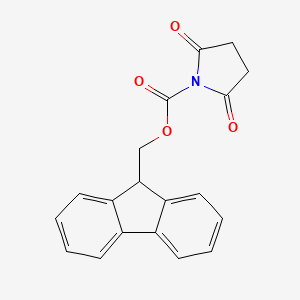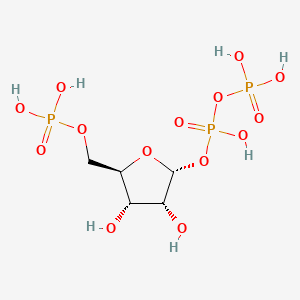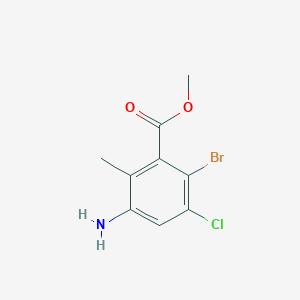
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester: is a chemical compound with the molecular formula C19H15NO4 and a molecular weight of 321.33 g/mol . This compound is known for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethanol with succinic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester can undergo nucleophilic substitution reactions where the fluorenylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield fluorenylmethanol and succinic acid .
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester involves the protection of amino groups in peptides . The fluorenylmethyl group forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis . This protection is crucial for the stepwise assembly of peptides, ensuring the correct sequence and structure .
Comparación Con Compuestos Similares
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl carbonate
Uniqueness: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester is unique due to its specific application in peptide synthesis as a protecting group . Its stability and ease of removal make it a preferred choice over other protecting groups .
Propiedades
Número CAS |
102774-86-7 |
|---|---|
Fórmula molecular |
C19H15NO4 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H15NO4/c21-17-9-10-18(22)20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
Clave InChI |
BULODOHSYVQOJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)





![7-Hydroxy-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8797435.png)

![Methyl[(2-methylcyclopropyl)methyl]amine](/img/structure/B8797478.png)


